5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione
Description
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione is a halogenated phthalimide derivative characterized by a dichlorinated isoindole-1,3-dione core and a 3-phenoxyphenyl substituent. These compounds are notable for their diverse applications in materials science and pharmacology, influenced by substituent-driven electronic and steric effects .
Properties
IUPAC Name |
5,6-dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-5-4-8-14(9-12)26-13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQZBPYRAGUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine under solventless conditions . The reaction is usually carried out by heating the reactants, which leads to the formation of the isoindoline-1,3-dione core structure. The reaction conditions are relatively mild and environmentally friendly, aligning with green chemistry principles .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Scientific Research Applications
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The exact pathways and molecular targets involved in its effects are still under investigation, but its structure suggests it may influence various biological processes .
Comparison with Similar Compounds
Substituent Effects on Crystallography and Molecular Geometry
- 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: The N-quinolyl substituent induces a near-90° dihedral angle between the isoindoline and quinoline moieties, reducing coplanarity. Weak CH⋯N hydrogen bonds and van der Waals interactions dominate crystal packing .
- 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione: The fluorine atom at the ortho position influences molecular packing via C–H⋯F interactions, enhancing structural rigidity compared to non-halogenated analogues .
- 3-Chloro-N-phenyl-phthalimide : The meta-chloro substituent facilitates applications in polymer synthesis, highlighting how halogen position dictates reactivity and material properties .
Physical and Spectral Properties
Key Differences and Trends
- Substituent Position : Ortho-substituents (e.g., 2-fluorophenyl) induce steric hindrance, while para-substituents (e.g., 4-acetylphenyl) enhance conjugation .
- Halogen Effects : Chlorine and fluorine improve thermal stability and bioactivity but may reduce solubility compared to methoxy or hydroxy groups .
Biological Activity
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the current literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molar Mass : 327.12 g/mol
- CAS Number : 2648939-40-4
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Anticancer Activity :
- In vitro studies have shown that isoindole derivatives can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). For example, IC values for A549 cells were reported at approximately 116.26 µM for one derivative and 114.25 µM for another .
- In vivo studies using xenograft models demonstrated that treatment with these compounds resulted in reduced tumor sizes and improved survival rates in nude mice .
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of several isoindole derivatives on A549 cell lines. The results indicated a dose-dependent inhibition of cell viability. The compounds were administered to nude mice implanted with A549 cells, showing a significant reduction in tumor growth compared to control groups.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
| Control | N/A | N/A |
Case Study 2: Toxicological Assessment
Another research effort focused on the toxicological profiles of these compounds. Histopathological analyses revealed that while the compounds exhibited anticancer properties, they also posed risks to liver and kidney functions at higher concentrations. This study underscores the importance of balancing therapeutic efficacy with safety profiles.
Toxicological Implications
The biological activity of this compound raises concerns regarding its potential toxicity. In vitro assays indicated cytotoxic effects on non-cancerous cell lines at elevated concentrations. Therefore, further research is essential to elucidate the therapeutic index and safety margins for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
